4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine
Description
4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a pyrimidine derivative characterized by chlorine atoms at positions 4 and 6 and a methanesulfonylmethyl (-CH2-SO2-CH3) group at position 2. These derivatives are pivotal intermediates in medicinal chemistry and organic synthesis due to their electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .
Key properties of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (CAS 4489-34-3) include:
- Molecular formula: C5H4Cl2N2O2S
- Molecular weight: 227.07 g/mol
- Melting point: 117–118°C
- Solubility: Soluble in methanol and DMSO .
Properties
IUPAC Name |
4,6-dichloro-2-(methylsulfonylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-13(11,12)3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILOXVPSHDYAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Chlorination and Sulfonylation
The most common industrial synthesis begins with the chlorination of pyrimidine derivatives followed by sulfonylation. The process typically involves two main steps:
- Chlorination of pyrimidine: Starting from pyrimidine or its derivatives, chlorination at the 4 and 6 positions is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or triphosgene, although recent environmentally friendly approaches favor triphosgene due to lower toxicity.
- Sulfonylation: The chlorinated pyrimidine is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to introduce the methanesulfonylmethyl group.
Pyrimidine → (chlorination) → 4,6-dichloropyrimidine → (sulfonylation) → 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Chlorination | POCl₃ or triphosgene | Dichloromethane or toluene | Reflux | Environmentally optimized methods prefer triphosgene |
| Sulfonylation | Methanesulfonyl chloride | Toluene or dichloromethane | 0°C to room temperature | Catalyzed by triethylamine or pyridine |
- A patent describes replacing POCl₃ with triphosgene, which reduces environmental hazards and simplifies handling, making the process more suitable for industrial scale-up.
- The chlorination step is optimized at low temperatures (0–25°C) to prevent over-chlorination or side reactions.
Synthesis from 4,6-Dihalogenated Intermediates
An alternative route involves starting from 4,6-dihalogenated pyrimidines, such as 4,6-dichloropyrimidine, which undergoes nucleophilic substitution with methanesulfonyl derivatives.
- Preparation of 4,6-dihalogenated pyrimidine via chlorination.
- Nucleophilic substitution with methanesulfonyl methyl compounds, often using sodium methyl mercaptide or similar nucleophiles.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Sodium methyl mercaptide | Trichloromethane (chloroform) | 20–25°C | Reaction monitored for completion over 22 hours |
- Sodium methyl mercaptide effectively substitutes the halogens at the 4 and 6 positions, forming the methanesulfonylmethyl group.
- Recrystallization from ethyl acetate yields high purity products with yields around 98%.
Environmentally Friendly and Industrial-Scale Methods
Recent advances focus on greener synthesis pathways:
- Use of triphosgene instead of POCl₃ minimizes toxic by-products.
- Continuous flow reactors enable controlled chlorination and sulfonylation, improving safety and yield.
- Catalytic oxidation steps are employed to refine the product purity, especially in converting intermediates to the final compound.
Data Table: Comparative Synthesis Conditions
| Method | Reagent | Environment Impact | Yield | Remarks |
|---|---|---|---|---|
| POCl₃-based | POCl₃ | High toxicity | ~70-80% | Less favored environmentally |
| Triphosgene-based | Triphosgene | Lower toxicity | 85-90% | Suitable for industrial scale |
| Nucleophilic substitution | Sodium methyl mercaptide | Moderate | 98% | High purity, less hazardous |
Research Findings and Notes
- Patents indicate that replacing hazardous reagents like POCl₃ with triphosgene significantly improves safety and environmental compliance.
- Reaction optimization involves controlling temperature (0–25°C) and pH to maximize yield and selectivity.
- Catalysis with acids such as trifluoromethanesulfonic acid enhances methoxylation efficiency, as demonstrated in related pyrimidine syntheses.
- Purification techniques include recrystallization, chromatography, and solvent washes to achieve high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 6 are primary sites for nucleophilic substitution due to their high electrophilicity. The methanesulfonylmethyl group at position 2 acts as an electron-withdrawing substituent, further activating the pyrimidine ring for displacement reactions.
Key Reactions:
Mechanistic Notes :
-
Reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism.
-
Electron-withdrawing groups enhance reactivity at positions 4 and 6, with position 4 being slightly more reactive due to steric factors .
Hydrolysis of Methanesulfonylmethyl Group
The methanesulfonylmethyl group (-CH2SO2Me) undergoes hydrolysis under basic or acidic conditions, providing access to hydroxyl or thiol derivatives.
Key Findings :
-
Alkaline hydrolysis favors cleavage of the sulfone group to form hydroxyl derivatives .
-
Acidic conditions promote thiol formation, likely via intermediate sulfonic acid.
Cross-Coupling Reactions
The chlorine atoms can be replaced via palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DME/H2O (3:1), 80°C, 12 h | 4-Aryl-6-chloro-2-(methanesulfonylmethyl) | 82% | |
| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C | 4-Amino-6-chloro derivatives | 70% |
Limitations :
-
Position 6 exhibits lower reactivity in cross-coupling compared to position 4 due to steric hindrance from the methanesulfonylmethyl group.
Chlorination and Halogen Exchange
Further chlorination or halogen exchange reactions are possible under harsh conditions.
Note : Attempts to chlorinate position 5 using N-chlorosuccinimide (NCS) or PCl5 failed, indicating limited activation at this site .
Reduction Reactions
Selective reduction of substituents has been explored for derivative synthesis.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H2, Pd/C, EtOH, 25°C | No reduction of Cl or sulfone groups | Unchanged | – | |
| LiAlH4, THF, 0°C → RT | Partial reduction of sulfone to thioether | 2-(Methylthiomethyl)-4,6-dichloropyrimidine | 45% |
Scientific Research Applications
Medicinal Chemistry
4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the development of kinase inhibitors and other therapeutic agents. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a drug candidate.
Case Study: Kinase Inhibitors
- Example : The compound is involved in synthesizing inhibitors that target specific kinases associated with cancer progression. Its structural features allow for selective binding to active sites on these enzymes, which can lead to the development of effective cancer therapies.
Agrochemical Development
In agrochemistry, this pyrimidine derivative is employed in the synthesis of herbicides and fungicides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agricultural chemicals.
Case Study: Herbicide Synthesis
- Example : The compound has been explored as a precursor for creating herbicides that target specific plant pathways without affecting non-target species, thereby promoting environmentally friendly agricultural practices.
Material Science
The compound's unique chemical structure enables its use in developing advanced materials, particularly in polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Case Study: Polymer Composites
- Application : Research indicates that incorporating this compound into polymer composites can enhance their durability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of pyrimidine derivatives are heavily influenced by substituents at position 2. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Pyrimidine Derivatives
Biological Activity
4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a chlorinated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure
The chemical formula for this compound is C7H8Cl2N2O2S. The presence of chlorine atoms and a methanesulfonylmethyl group contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest potential anticancer activity, with the compound demonstrating cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study conducted by demonstrated that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
Anticancer Activity
In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. A case study highlighted by reported a significant reduction in cell viability in treated cancer cell lines compared to controls.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
Enzyme Inhibition
Research published in indicated that this compound inhibits certain kinases involved in signaling pathways critical for cancer progression. The compound's selectivity for specific isoforms was noted, suggesting potential for targeted therapy.
Case Studies
- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of the compound against resistant bacterial strains. Results indicated a high success rate in reducing bacterial load in infected tissues.
- Cancer Treatment : A preclinical study assessed the compound's effect on tumor growth in xenograft models. Tumor size was significantly reduced in treated groups compared to controls, supporting its potential as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes for 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine?
Methodological Answer:
A common precursor for dichloropyrimidines is 4,6-dihydroxy-2-methylpyrimidine, which undergoes halogenation using POCl₃ or PCl₅ under reflux conditions to introduce chlorine atoms at positions 4 and 6 . For methanesulfonylmethyl substitution at position 2, nucleophilic displacement of a leaving group (e.g., chloro or thioether) with methanesulfonylmethyl reagents is typically employed. For example:
- Step 1: Synthesize 4,6-dichloro-2-methylpyrimidine via chlorination of dihydroxy precursors .
- Step 2: Introduce the methanesulfonylmethyl group via SN2 displacement using methanesulfonylmethyl chloride or similar reagents in the presence of a base (e.g., NaH or K₂CO₃) .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
Advanced: How can reaction conditions be optimized for introducing alkoxy or thioether substituents at position 6?
Methodological Answer:
Ether or thioether derivatives are synthesized via nucleophilic substitution of the 6-chloro group. Optimization involves:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .
- Temperature Control: Reactions are typically conducted at 80–100°C to balance reactivity and side-product formation .
- Catalysis: Additives like KI (for Finkelstein reactions) or phase-transfer catalysts improve yields in biphasic systems.
Example Protocol:
- React this compound (1 eq) with sodium ethoxide (1.2 eq) in DMF at 90°C for 12 hours to yield 6-ethoxy derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
